molecular formula C12H16BrNO2 B026602 Benzyl (4-bromobutyl)carbamate CAS No. 101625-10-9

Benzyl (4-bromobutyl)carbamate

Cat. No. B026602
CAS RN: 101625-10-9
M. Wt: 286.16 g/mol
InChI Key: VYXYYVDRCHWCOP-UHFFFAOYSA-N
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Description

Benzyl (4-bromobutyl)carbamate is a synthetic compound with a wide range of applications in scientific research. It is a derivative of carbamic acid, and is often used as a reagent in organic synthesis due to its stability and versatility. The compound is also used as an inhibitor in biochemical and physiological studies, as it is able to interact with many different enzymes and receptors.

Scientific Research Applications

  • Anticholinesterase and Anti-inflammatory Properties : Novel fluorinated benzyl carbamates of 4-aminosalicylanilides exhibit promising anticholinesterase and anti-inflammatory properties. The lipophilicity of these compounds significantly influences their biological activity (Jankech et al., 2020).

  • Enzyme Inhibition : Carbamates, including benzyl carbamates, effectively inhibit acetylcholinesterase and carbonic anhydrase I and II isoenzymes at low nanomolar levels. This suggests potential therapeutic applications (Yılmaz et al., 2016).

  • Inhibition of Butyrylcholinesterase : Novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates have shown strong preferential inhibition of butyrylcholinesterase. Some compounds in this category were found to be more active than the clinically used drug rivastigmine (Magar et al., 2021).

  • Antibacterial Properties : Certain (3benzyl-5hydroxyphenyl)carbamates exhibit potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria. However, they were ineffective against all tested Gram-negative bacteria (Liang et al., 2020).

  • Cholinesterase Inhibitors : Proline-based carbamates, such as benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, have potential as cholinesterase inhibitors, with some showing significant inhibitory effects (Pizova et al., 2017).

  • Stereospecific Coupling Reactions : Cu(I)-catalyzed stereospecific coupling reactions of enantioenriched α-stannylated benzyl carbamates can synthesize highly enantioenriched indanoles and tetralines (Lange et al., 2008).

  • Stereochemistry Control in Cross-Coupling : Stereospecific nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can be controlled for either retention or inversion, impacting the absolute stereochemistry with an achiral catalyst (Harris et al., 2013).

  • Stimuli-Responsive Gelators : Carbamoyl sugar derivatives, which can form gels in various solvents, exhibit stimuli-responsive properties. These are useful in applications such as catalysis and environmental remediation (Wang et al., 2020).

  • Potential Drug Targets : The compound C16H16BrN, with a bromobutyl group and a dihedral angle between two benzene rings, presents as a potential drug target (Wang et al., 2012).

  • AChE/BChE Inhibitors : Silicon-based carbamate derivatives show potential as effective acetylcholinesterase and butyrylcholinesterase inhibitors, with some exhibiting activities comparable to marketed drugs (Bąk et al., 2019).

properties

IUPAC Name

benzyl N-(4-bromobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXYYVDRCHWCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627713
Record name Benzyl (4-bromobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101625-10-9
Record name Benzyl (4-bromobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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